molecular formula C17H15ClN2 B14602063 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole CAS No. 61019-70-3

1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole

Cat. No.: B14602063
CAS No.: 61019-70-3
M. Wt: 282.8 g/mol
InChI Key: YOYHASIXXPMRFD-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl and a phenylethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-benzimidazole
  • 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-pyrazole
  • 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-triazole

Uniqueness

1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring system provides a versatile platform for chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

61019-70-3

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-phenylethyl]imidazole

InChI

InChI=1S/C17H15ClN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2

InChI Key

YOYHASIXXPMRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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